Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate
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Overview
Description
Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its tert-butyl ester group and a unique amino-imino functional group, which contribute to its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of tert-butyl acetate with an appropriate amino-imino precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino-imino group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate
- Tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine
Uniqueness
Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.
Properties
Molecular Formula |
C13H25N3O4 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate |
InChI |
InChI=1S/C13H25N3O4/c1-12(2,3)9(10(14)15)16-11(18)19-7-8(17)20-13(4,5)6/h9H,7H2,1-6H3,(H3,14,15)(H,16,18) |
InChI Key |
FJLFMAOYWIHJOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=N)N)NC(=O)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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